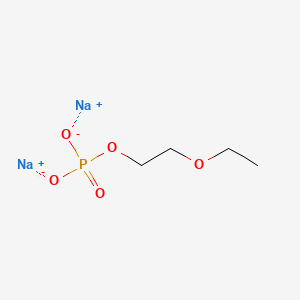
disodium;2-ethoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-ethoxyethyl phosphate is an inorganic compound that belongs to the class of phosphates. It is characterized by the presence of two sodium ions and a 2-ethoxyethyl group attached to a phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;2-ethoxyethyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide, followed by the introduction of the 2-ethoxyethyl group. The general reaction can be represented as:
H3PO4+2NaOH→Na2HPO4+2H2O
The 2-ethoxyethyl group can be introduced through an esterification reaction involving ethylene oxide and ethanol.
Industrial Production Methods
Industrial production of this compound typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to precipitate calcium sulfate, resulting in monosodium phosphate. This is then partially neutralized with sodium hydroxide to produce disodium phosphate. The 2-ethoxyethyl group is introduced in a subsequent step through esterification.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-ethoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The 2-ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution can result in various alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Disodium;2-ethoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a laxative.
Industry: It is employed in water treatment processes, food additives, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of disodium;2-ethoxyethyl phosphate involves its ability to act as a buffer, maintaining pH levels in various solutions. In biological systems, it participates in phosphate transfer reactions, which are crucial for energy metabolism and signal transduction. The compound interacts with enzymes and proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Comparison
Disodium;2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to disodium hydrogen phosphate and trisodium phosphate, it has distinct applications in organic synthesis and industrial processes. Monosodium phosphate, on the other hand, is more commonly used in food and pharmaceutical industries.
Eigenschaften
Molekularformel |
C4H9Na2O5P |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
Kanonische SMILES |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
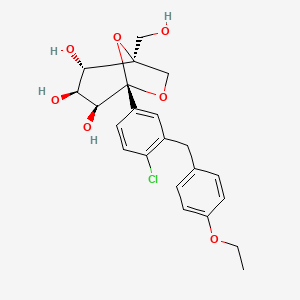
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
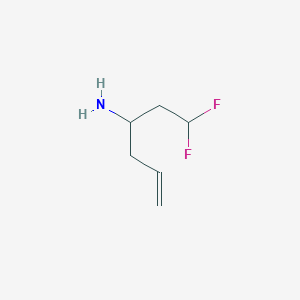
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
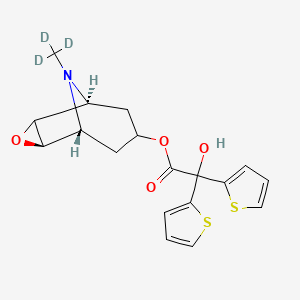

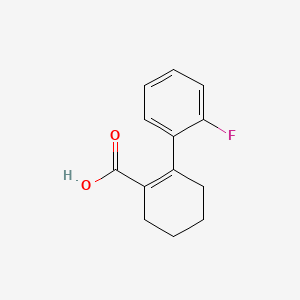
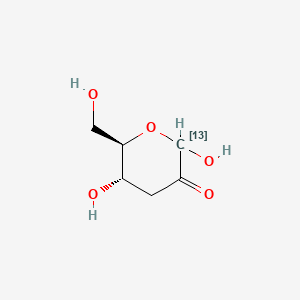
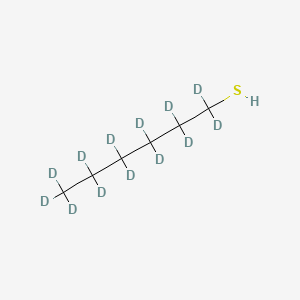
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
